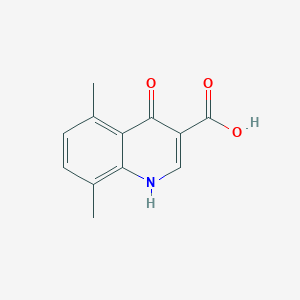

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOCEZXDNSFDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369496 | |

| Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303010-02-8 | |

| Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathway for 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers and professionals in drug development. The synthesis is primarily achieved through the robust and well-established Gould-Jacobs reaction, which offers a reliable method for the construction of the 4-hydroxyquinoline scaffold. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical aspects of regioselectivity and product characterization.

Introduction to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The substituent pattern on the quinoline ring system plays a crucial role in modulating their biological activity. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, with its specific substitution, presents a valuable scaffold for further chemical modification and investigation in medicinal chemistry.

The Gould-Jacobs Reaction: A Cornerstone in Quinoline Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines.[1][2] The reaction proceeds in two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[3] Subsequent hydrolysis of the ester functionality yields the desired carboxylic acid.

Mechanistic Insights

The reaction commences with a nucleophilic attack of the amino group of the aniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[2] The subsequent and crucial step is the thermal cyclization, which is a 6-electron electrocyclization reaction. This intramolecular reaction requires significant thermal energy to overcome the activation barrier, leading to the formation of the quinoline ring system. The resulting product exists in tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, with the 4-oxo form often being predominant.

Regioselectivity in the Cyclization of 2,5-Dimethylaniline

A critical consideration in the synthesis of 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid is the regioselectivity of the thermal cyclization step. The starting aniline, 2,5-dimethylaniline, is asymmetrically substituted, meaning the cyclization could potentially occur at two different ortho positions relative to the amino group, leading to the formation of either the desired 5,8-dimethyl isomer or the 6,7-dimethyl isomer.

The regiochemical outcome of the Gould-Jacobs reaction is influenced by both steric and electronic factors. In the case of 2,5-dimethylaniline, the cyclization is expected to proceed preferentially at the less sterically hindered C6 position of the aniline ring. The methyl group at the C2 position exerts a significant steric hindrance, disfavoring the attack of the malonate side chain at the C2 position. Consequently, the reaction favors the formation of the 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid as the major product.

Synthetic Pathway and Experimental Protocols

The synthesis of 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid can be logically divided into three main stages:

-

Condensation: Formation of diethyl 2-((2,5-dimethylanilino)methylene)malonate.

-

Cyclization: Thermal conversion to ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Below are detailed protocols for each stage, synthesized from established methodologies for the Gould-Jacobs reaction.

Stage 1: Condensation of 2,5-Dimethylaniline with Diethyl Ethoxymethylenemalonate

This initial step involves the formation of the key intermediate, diethyl 2-((2,5-dimethylanilino)methylene)malonate.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,5-dimethylaniline and diethyl ethoxymethylenemalonate.

-

Heat the reaction mixture at 110-120 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure.

-

The resulting crude product, diethyl 2-((2,5-dimethylanilino)methylene)malonate, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Stage 2: Thermal Cyclization to Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate

This step requires high temperatures to facilitate the intramolecular cyclization. The use of a high-boiling point solvent is crucial for achieving the necessary reaction temperature and ensuring a good yield.

Protocol (Conventional Heating):

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place the crude diethyl 2-((2,5-dimethylanilino)methylene)malonate.

-

Add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, in sufficient quantity to allow for efficient stirring.

-

Heat the mixture to approximately 250-260 °C and maintain this temperature for 30-60 minutes. The ethanol formed during the reaction will distill off.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product, ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solvent.

-

Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Protocol (Microwave-Assisted): [3]

Microwave synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields.

-

In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the crude diethyl 2-((2,5-dimethylanilino)methylene)malonate and a minimal amount of a high-boiling solvent (e.g., diphenyl ether) or perform the reaction neat if the intermediate is a liquid at room temperature.

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to a temperature of 250-300 °C for a short duration, typically 5-15 minutes. Optimization of the temperature and time may be required to maximize the yield and minimize degradation.

-

After the reaction, cool the vial to room temperature.

-

Isolate the product as described in the conventional heating protocol.

Stage 3: Hydrolysis to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

-

Suspend the ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

-

Carefully acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic.

-

The desired product, 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

If necessary, the final product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water.

Data Presentation

Table 1: Summary of Compounds and Key Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Diethyl 2-((2,5-dimethylanilino)methylene)malonate | C₁₆H₂₁NO₄ | 291.34 | 63310-21-4 |

| Ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate | C₁₄H₁₅NO₃ | 245.27 | 71083-10-8 |

| 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C₁₂H₁₁NO₃ | 217.22 | 303010-02-8 |

Visualization of the Synthetic Workflow

Sources

An In-Depth Technical Guide to the Chemical Properties of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive overview of the chemical properties of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information on closely related analogs and provides detailed, field-proven methodologies for its synthesis, purification, and characterization. This document is intended to serve as a practical resource for scientists, enabling them to both understand the predicted properties of this compound and to generate robust experimental data.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a 4-hydroxy-3-carboxylic acid moiety, as seen in 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, imparts specific physicochemical properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. The dimethyl substitution at the 5 and 8 positions is expected to further modulate its lipophilicity and steric interactions with target proteins.

Physicochemical Properties

While experimentally determined data for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is limited, its properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 217.22 g/mol | [1][2][3] |

| CAS Number | 303010-02-8 | [1][2][4] |

| Appearance | Expected to be a white to off-white crystalline solid at room temperature.[5] | |

| Melting Point | Not experimentally determined. Related 4-hydroxyquinoline-3-carboxylic acids have high melting points, often exceeding 250°C.[6] For example, the unsubstituted 4-hydroxyquinoline-3-carboxylic acid has a melting point of 268-273 °C.[6] | |

| Boiling Point | A predicted boiling point for the isomeric 5,8-dimethylquinoline-3-carboxylic acid is 373.9 ± 37.0 °C.[5] | |

| Solubility | Expected to have limited solubility in water due to the hydrophobic quinoline ring and methyl groups.[5] It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[5] | |

| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 2-4, while the 4-hydroxy group, existing in tautomeric equilibrium with the 4-oxo form, will have a higher pKa. The acidity of the enolic hydroxyl group in similar compounds is influenced by intramolecular hydrogen bonding.[7] | |

| Tautomerism | This compound can exist in tautomeric forms, with the equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The 4-quinolone tautomer is often the predominant form. |

Synthesis and Purification

A reliable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[1][8] This approach involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Caption: Gould-Jacobs synthesis workflow for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Condensation

-

In a round-bottom flask, combine 2,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Causality: The initial condensation is a nucleophilic substitution of the ethoxy group of the malonate by the amino group of the aniline. Heating drives the reaction to completion by removing the ethanol byproduct.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling point, inert solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate product should precipitate.

-

Add a non-polar solvent like hexane to aid further precipitation.

-

Collect the solid product by filtration and wash with hexane.

Causality: The high temperature is necessary to provide the activation energy for the intramolecular 6-electron cyclization, which leads to the formation of the quinoline ring system.[1][8] Diphenyl ether is used as a solvent due to its high boiling point and inertness under the reaction conditions.

Step 3: Saponification

-

Suspend the dried ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, which can be monitored by TLC.

-

Cool the reaction mixture.

Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Refluxing ensures the completion of the saponification reaction.

Step 4: Acidification and Purification

-

Acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Causality: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid. Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected NMR signals for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid are detailed below.

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Signals for the protons on the quinoline ring are expected in the aromatic region (δ 7-9 ppm).

-

Methyl Protons: Two singlets for the two methyl groups are expected in the region of δ 2-3 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically δ 12-13 ppm. This signal will disappear upon the addition of D₂O.

-

4-OH Proton: The proton of the 4-hydroxy group (or the N-H proton of the 4-quinolone tautomer) will also appear as a broad singlet, likely in the downfield region.

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the range of 165-185 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (110-160 ppm).

-

Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region (15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, both Electron Ionization (EI) and Electrospray Ionization (ESI) would be suitable techniques.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 217) should be observed.

-

Loss of COOH: A significant fragment resulting from the loss of the carboxylic acid radical (M - 45) is expected.

-

Loss of CO₂: A fragment corresponding to the loss of carbon dioxide (M - 44) is also likely.

-

Further Fragmentation: Subsequent fragmentation of the quinoline ring may occur, often involving the loss of HCN.[9]

Caption: Predicted major fragmentation pathways for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (KBr pellet):

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption between 1710 and 1760 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Absorptions in the region of 1450-1650 cm⁻¹.

-

C-H Stretches (Aromatic and Alkyl): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (alkyl).

Acidity (pKa) Determination

The pKa of the carboxylic acid and the 4-hydroxy group can be determined experimentally using potentiometric or spectrophotometric titration.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Prepare a solution of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid of known concentration in a suitable solvent system (e.g., a mixture of water and ethanol to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point.

Causality: The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal. This point is identified as the midpoint of the steepest part of the titration curve.

Stability and Reactivity

4-Hydroxyquinoline-3-carboxylic acids are generally stable crystalline solids. The reactivity of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is dictated by its functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction reactions.

-

4-Hydroxyquinoline Moiety: The hydroxyl group can be alkylated or acylated. The aromatic ring can undergo electrophilic substitution, although the conditions need to be carefully controlled to avoid side reactions. The presence of the electron-donating methyl groups is expected to activate the benzene portion of the quinoline ring towards electrophilic attack.

Conclusion

References

-

PubChem (2024). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link][1][2]

-

Goulart, M. O. F., et al. (2003). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. [Link][7]

-

SIELC Technologies (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

-

Ukrainets, I. V., et al. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

-

ACS Food Science & Technology (2024). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

-

Biotage (2010). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link][10]

-

Advanced Journal of Chemistry, Section A (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

-

PubMed Central (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

-

MDPI (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

YouTube (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

MDPI (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link][12]

-

NC State University Libraries (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate (2023). General scheme of the Gould–Jacobs quinoline synthesis. [Link]

-

Doc Brown's Chemistry (2023). mass spectrometry of organic compounds patterns of fragmentation. [Link]

-

Research Scientific (2024). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]

-

PubChem (2024). 3-Hydroxyquinoline-4-carboxylic acid. [Link][13]

-

ResearchGate (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link][14]

-

ResearchGate (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 5,8-DIMETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | 303010-02-8 [chemicalbook.com]

- 5. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]

- 6. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. ablelab.eu [ablelab.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid | MDPI [mdpi.com]

- 13. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

An In-Depth Technical Guide: Spectroscopic Characterization of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Introduction

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (Molecular Formula: C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) is a substituted quinoline derivative.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] Consequently, the unambiguous structural confirmation of novel quinoline derivatives is paramount for researchers in drug discovery and organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular structure, including the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons on the quinoline core, the two methyl groups, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The hydroxyl group (-OH) and methyl groups (-CH₃) are electron-donating, causing shielding (upfield shift), while the carboxylic acid group (-COOH) is electron-withdrawing, causing deshielding (downfield shift).[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad signal in this downfield region.[6] |

| ~11.0 | Broad Singlet | 1H | OH | The phenolic hydroxyl proton signal is also broad and downfield, often exchanging with trace water in the solvent. |

| ~8.5 - 8.8 | Singlet | 1H | H2 | The proton at the 2-position is adjacent to the ring nitrogen and is significantly deshielded. |

| ~7.2 - 7.5 | Doublet | 1H | H6 | Aromatic proton on the benzene ring, coupled to H7. |

| ~7.0 - 7.3 | Doublet | 1H | H7 | Aromatic proton on the benzene ring, coupled to H6. |

| ~2.6 | Singlet | 3H | 8-CH₃ | Methyl group protons on the aromatic ring. |

| ~2.4 | Singlet | 3H | 5-CH₃ | Methyl group protons on the aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The predicted shifts are based on standard values for quinoline, modified by substituent effects.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded.[7] |

| ~165 | C4 (C-OH) | Carbon bearing the hydroxyl group, significantly deshielded. |

| ~145 | C8a | Quaternary carbon at the ring junction. |

| ~140 | C2 | Carbon adjacent to the nitrogen, deshielded. |

| ~135 | C8 | Quaternary carbon bearing a methyl group. |

| ~130 | C6 | Aromatic methine carbon. |

| ~128 | C5 | Quaternary carbon bearing a methyl group. |

| ~125 | C7 | Aromatic methine carbon. |

| ~122 | C4a | Quaternary carbon at the ring junction. |

| ~110 | C3 | Quaternary carbon bearing the carboxylic acid. |

| ~20 | 8-CH₃ | Methyl carbon. |

| ~18 | 5-CH₃ | Methyl carbon. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR data for quinoline derivatives.[5][8]

-

Sample Preparation: Weigh 5-10 mg of purified 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the acidic protons) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Employ a proton-decoupled pulse sequence to acquire the ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[8]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. The spectrum should be carefully phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Predicted IR Absorption Bands

The structure of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid contains several IR-active functional groups. The spectrum is expected to be dominated by features from the carboxylic acid and the aromatic system.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer).[7][9] |

| ~3200 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl Group.[10] |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic C-H. |

| ~2950 | Medium-Weak | C-H Stretch | Methyl (CH₃) C-H. |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated).[7][11] |

| 1620 - 1580 | Medium-Strong | C=C / C=N Stretch | Quinoline Aromatic Ring.[3] |

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid.[9] |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid.[9][11] |

| ~830 | Strong | C-H Bend | Aromatic C-H out-of-plane bending. |

The most telling feature is the extremely broad O-H stretching band from the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹ due to strong hydrogen bonding that forms a dimeric structure.[9][12] This broad absorption often partially obscures the sharper C-H stretching bands.[7]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance vs. wavenumber is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Sources

- 1. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required to determine and understand the crystal structure of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. While a definitive published crystal structure for this specific molecule is not yet available in open literature, this document serves as a detailed roadmap for its synthesis, crystallization, and structural elucidation. By leveraging established protocols for analogous quinoline derivatives, we present a self-validating system of experimental choices and data analysis. This guide is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development with the foundational knowledge to not only replicate the described workflow but also to apply these principles to other novel small molecules. We will delve into the rationale behind each experimental step, from precursor selection to the final refinement of crystallographic data, ensuring a deep understanding of the causality that underpins robust scientific inquiry.

Introduction: The Significance of Quinoline Carboxylic Acids

Quinoline derivatives form the backbone of a vast array of pharmacologically active compounds, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The seemingly subtle addition of functional groups to the quinoline scaffold can dramatically alter a molecule's three-dimensional structure, and consequently, its interaction with biological targets. The title compound, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, is a member of this important class of molecules.

The precise arrangement of atoms in the solid state, or its crystal structure, governs a multitude of physicochemical properties critical for drug development, such as solubility, stability, and bioavailability. Therefore, the determination of a molecule's crystal structure via techniques like single-crystal X-ray diffraction is not merely an academic exercise but a cornerstone of rational drug design.[3] This guide will provide a projected, in-depth technical workflow for elucidating the crystal structure of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

Synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is well-documented, with the Gould-Jacobs reaction being a prominent and adaptable method. The general strategy involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by cyclization.

Proposed Synthetic Pathway

A plausible synthetic route to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is outlined below. This pathway is adapted from established procedures for similar quinoline systems.[4]

Sources

An In-depth Technical Guide to the Solubility of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in drug discovery and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of this compound's solubility.

Introduction to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol , belongs to the quinoline class of heterocyclic aromatic compounds.[1][2] The quinoline scaffold is a key feature in numerous biologically active compounds, and derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their potential therapeutic applications.[3][4][5] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various experimental and physiological environments, influencing everything from reaction kinetics in synthesis to bioavailability in biological systems.

The structure of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, characterized by a bicyclic aromatic system, two methyl groups, a hydroxyl group, and a carboxylic acid moiety, presents a unique combination of hydrophobic and hydrophilic features that govern its solubility profile.[6]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for understanding solubility.[7][8] The solubility of a solute in a solvent is driven by the intermolecular interactions between them. For 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, several key factors come into play:

-

Molecular Structure and Polarity : The quinoline ring system and the two methyl groups contribute to the molecule's hydrophobicity and lipophilicity.[9] Conversely, the carboxylic acid and hydroxyl groups are polar and capable of forming hydrogen bonds, which promotes interaction with polar solvents.[10]

-

pH-Dependent Solubility : As a carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH of the medium.[11] In acidic conditions (low pH), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions. As the pH increases to neutral and basic conditions, the carboxylic acid deprotonates to form the more soluble carboxylate anion (-COO⁻).[11]

-

Solvent Properties : The choice of solvent is paramount. Polar protic solvents like water, ethanol, and methanol can engage in hydrogen bonding with the solute. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can act as hydrogen bond acceptors.[3] Nonpolar solvents, such as hexane, are unlikely to be effective solvents due to the polar functional groups on the molecule.[9]

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with an increase in temperature.[7][12][13] This is because the added thermal energy helps to overcome the lattice energy of the solid crystal.[11]

-

Crystalline Structure : The stability of the crystal lattice of the solid compound will also affect its solubility.[11] A more stable and tightly packed crystal structure will require more energy to break apart, leading to lower solubility.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

Qualitative Solubility Profile

Based on the structural characteristics of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and data from closely related analogs, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | Poor to Low | The hydrophobic quinoline core and methyl groups limit solubility in water. Solubility is expected to increase at higher pH values.[9] |

| Polar Protic | Ethanol, Methanol | Good | The hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents.[9] |

| Polar Aprotic | DMSO, DMF | Excellent | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups.[9][14] |

| Chlorinated | Dichloromethane, Chloroform | Good | These solvents have moderate polarity and can interact with the quinoline ring system.[9] |

| Nonpolar | Hexane, Toluene | Poor | The significant polarity of the hydroxyl and carboxylic acid groups prevents effective solvation by nonpolar solvents.[9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.

Materials and Equipment

-

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO, hexane)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation : Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) for the preparation of calibration standards.

-

Sample Preparation : Add an excess amount of solid 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid to a series of vials, each containing a known volume (e.g., 1 mL) of the different test solvents. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration : Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid at the bottom.

-

Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any microscopic undissolved particles.

-

Dilution : Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method against a set of calibration standards to determine the concentration of the compound in the saturated solution.

-

Calculation : Calculate the solubility from the measured concentration, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Conclusion and Future Directions

The solubility of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a complex property governed by its molecular structure and the surrounding environment. While a qualitative understanding can be derived from its chemical nature, precise quantitative data obtained through rigorous experimental methods like the shake-flask technique is indispensable for its development in research and pharmaceutical applications. Future work should focus on generating a comprehensive quantitative solubility database for this compound across a wider range of solvents, pH values, and temperatures. Additionally, investigating the impact of different solid-state forms (polymorphs) on solubility would provide further valuable insights for formulation development.

References

- BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.

- Smolecule. (2023, August 15). 5,8-Dimethylquinoline-3-carboxylic acid.

- PubChem. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.

- Wikipedia. (n.d.). Quinoline.

- Chemicalbook. (2023, May 4). 5,8-DIMETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Sigma-Aldrich. (n.d.). 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Santa Cruz Biotechnology. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid.

Sources

- 1. 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 948288-96-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [amp.chemicalbook.com]

A Technical Guide to Investigating the Biological Potential of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive framework for exploring the pharmacological potential of a specific, yet under-investigated molecule: 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid . The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a plethora of therapeutic agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[2][3] The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4]

While the parent compound and its numerous analogs have been extensively studied, the specific substitution pattern of 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid presents a unique opportunity for novel drug discovery. This document provides a structured, scientifically-grounded approach to systematically evaluate its biological activities, drawing upon established principles of medicinal chemistry and pharmacology. We will delve into the rationale for investigating specific therapeutic areas, provide detailed experimental protocols, and outline the logical progression from in vitro screening to more complex mechanistic studies.

Molecular Profile: 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [5][6] |

| Molecular Weight | 217.22 g/mol | [6] |

| CAS Number | 303010-02-8 | [5][6][7] |

| Chemical Structure | A quinoline core with methyl groups at positions 5 and 8, a hydroxyl group at position 4, and a carboxylic acid group at position 3. | [5] |

Part 1: Foundational In Vitro Screening - Unveiling Primary Biological Activities

The initial phase of investigation is designed to cast a wide net, screening for potential antimicrobial, anticancer, and anti-inflammatory activities. These areas are selected based on the well-documented activities of structurally related quinoline carboxylic acids.[1][8][9]

Antimicrobial Activity Assessment

The quinoline-3-carboxylic acid scaffold is the backbone of many potent antibacterial agents.[9][10] Therefore, a primary assessment of the compound's ability to inhibit microbial growth is a logical first step.

Scientific Rationale:

The core hypothesis is that 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid may interfere with essential bacterial processes, such as DNA replication, similar to quinolone antibiotics.[4] The methyl and hydroxyl substitutions could modulate the compound's interaction with bacterial enzymes or its ability to penetrate the bacterial cell wall.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Dissolve 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Inoculation: Add a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.

-

Controls: Include wells with broth and bacteria only (positive control), broth only (negative control), and a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Evaluation

Derivatives of 4-hydroxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines.[3][11] The potential mechanisms are diverse, including the inhibition of tubulin polymerization and the targeting of enzymes crucial for cancer cell proliferation.[3]

Scientific Rationale:

The planar quinoline ring system can intercalate into DNA or bind to enzyme active sites. We hypothesize that 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid may exhibit selective cytotoxicity towards cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., human fibroblasts) should be used to assess selectivity.[12]

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the compound (prepared in the appropriate cell culture medium) for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, for each cell line.

Anti-inflammatory Activity Screening

Quinoline derivatives are known to possess anti-inflammatory properties, often by modulating key inflammatory pathways such as the NF-κB pathway.[1][13]

Scientific Rationale:

Inflammation is a critical component of many diseases. The compound's potential to modulate the inflammatory response could have significant therapeutic implications. A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Cytotoxicity Control: A parallel MTT assay should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity.[1]

-

Data Analysis: Determine the IC₅₀ for NO inhibition.

Part 2: Delving Deeper - Mechanistic Investigations

Should the initial screening reveal promising activity in any of the above areas, the next logical step is to elucidate the underlying mechanism of action. This phase requires more targeted and sophisticated assays.

Proposed Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Scientific Rationale:

The quinoline-4-carboxylic acid core is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[14][15] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[4] This mechanism is relevant for both anticancer and anti-inflammatory activities.

Visualizing the Proposed Pathway

Caption: Proposed mechanism of action via DHODH inhibition.

Experimental Protocol: In Vitro DHODH Inhibition Assay

-

Enzyme Source: Recombinant human DHODH.

-

Assay Principle: The assay measures the reduction of a dye (e.g., DCIP) coupled to the oxidation of dihydroorotate by DHODH.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, coenzyme Q10, dihydroorotate, and DCIP.

-

Inhibitor Addition: Add varying concentrations of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid to the reaction mixture.

-

Enzyme Initiation: Start the reaction by adding DHODH.

-

Kinetic Measurement: Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.

-

Data Analysis: Calculate the IC₅₀ value for DHODH inhibition.

Experimental Workflow for Drug Discovery

The journey from a hit compound to a lead candidate follows a structured path. The following workflow illustrates the logical progression of research.

Caption: General experimental workflow for drug discovery.[16]

Conclusion and Future Directions

This guide outlines a systematic and rationale-driven approach to investigate the biological potential of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. While its specific activities are yet to be determined, its structural similarity to a well-established class of pharmacologically active compounds makes it a compelling candidate for further research.[8][17] The proposed workflow, from broad initial screening to specific mechanistic studies, provides a robust framework for uncovering its therapeutic potential. Positive results in these assays would warrant further investigation into structure-activity relationships through the synthesis and testing of related analogs, ultimately paving the way for potential preclinical development. The exploration of this molecule underscores the vast, untapped potential within the chemical space of quinoline derivatives.

References

- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... - PubMed.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed.

- Structure-activity relationship of quinoline carboxylic acids - Benchchem.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

- Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications.

- Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives | Request PDF.

- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.

- 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH.

- 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219.

- Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 - Smolecule.

- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI.

- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI.

- 5,8-DIMETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | 303010-02-8.

- 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | CAS 303010-02-8 | SCBT.

- 3-Methylquinoline-4-carboxylic Acid|Research Compound - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 5,8-DIMETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | 303010-02-8 [chemicalbook.com]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]

- 13. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and its Derivatives

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of quinoline derivatives, 4-hydroxyquinoline-3-carboxylic acids represent a particularly significant class, with applications ranging from antibacterial to anticancer research.[2][3] This technical guide provides a comprehensive, in-depth exploration of the discovery, synthesis, and characterization of a specific derivative, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. While the discovery of this exact molecule is not widely documented as a singular event, its existence and synthesis are predicated on well-established principles of quinoline chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Core

The 4-hydroxyquinoline-3-carboxylic acid moiety is a key pharmacophore found in a variety of biologically active compounds. Its structural features, including the hydrogen bond donor and acceptor sites, the planar aromatic system, and the carboxylic acid group, allow for diverse interactions with biological targets. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, ultimately paved the way for the development of fluoroquinolone antibiotics.[2] This historical context underscores the importance of understanding the synthesis and properties of novel derivatives of this scaffold.

The addition of dimethyl groups at the 5 and 8 positions of the quinoline ring, as in the title compound, is expected to modulate its lipophilicity, metabolic stability, and steric interactions with target proteins, potentially leading to novel pharmacological profiles. This guide will focus on the most established and logical synthetic route to this compound: the Gould-Jacobs reaction.[4]

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis, providing a reliable method for the preparation of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar reagents.[4] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.

The overall reaction for the synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is as follows:

Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.

Step 1: Condensation of 2,5-Dimethylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis commences with the nucleophilic attack of the amino group of 2,5-dimethylaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[4]

-

Causality: The choice of 2,5-dimethylaniline directly determines the substitution pattern of the final quinoline product. The reaction is typically heated to between 100-130°C to drive the condensation and facilitate the removal of the ethanol byproduct.[5]

Step 2: Thermal Intramolecular Cyclization

This is the critical ring-forming step and requires significant thermal energy, typically temperatures exceeding 250°C.[5] The reaction is performed in a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperature for the 6-electron electrocyclization.[3] This intramolecular reaction results in the formation of the quinoline ring system, yielding Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate.

-

Expertise & Experience: The high temperatures required for this step can lead to side reactions or decomposition. Therefore, careful control of the reaction time and temperature is crucial for maximizing the yield. Modern adaptations using microwave irradiation have been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5]

Step 3: Saponification (Hydrolysis) of the Ester

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification.[3][4]

-

Trustworthiness: The completion of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The acidification step should be performed carefully to precipitate the carboxylic acid product, which can then be isolated by filtration.

Detailed Experimental Protocols

The following protocols are generalized from established procedures for the Gould-Jacobs reaction and should be adapted and optimized for specific laboratory conditions.

Protocol for Synthesis of Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate

Caption: Workflow for the synthesis of the ester intermediate.

Protocol for Hydrolysis to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

-

Suspension: Suspend the dried Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Cooling and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until a pH of approximately 2-3 is reached.

-

Precipitation and Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts and then dry under vacuum to yield the final product.

Characterization of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. Expected signals would include those for the two methyl groups, the aromatic protons on the quinoline ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the quinoline core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=C and C=N stretches (aromatic rings) | 1500-1650 |

| C-H stretches (aromatic and methyl) | 2850-3100 |

Table 1: Expected IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[8][9]

-

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak ([M]⁺) would be expected. Common fragmentation patterns for quinoline carboxylic acids include the loss of the carboxyl radical ([M - COOH]⁺) and the loss of carbon dioxide ([M - CO₂]⁺).[8][9]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed. Tandem MS (MS/MS) can be used to further elucidate the structure through collision-induced dissociation.[1]

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M]⁺ | Molecular ion |

| [M - COOH]⁺ | Loss of the carboxyl radical |

| [M - CO₂]⁺ | Loss of carbon dioxide |

Table 2: Expected Ions in Mass Spectrometry.

Purification and Purity Analysis

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or dimethylformamide (DMF).[10][11] The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), which should show a single major peak.

Potential Applications and Future Directions

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated for a wide range of biological activities, including as antiproliferative agents and inhibitors of various enzymes.[1][12] The introduction of the 5,8-dimethyl substitution pattern may influence the compound's selectivity and potency against different biological targets. Further research could involve screening 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid against a panel of cancer cell lines or relevant enzymes to explore its therapeutic potential. Additionally, the carboxylic acid group provides a handle for further chemical modification to create a library of related derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has detailed a robust and well-established methodology for the synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid based on the Gould-Jacobs reaction. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a comprehensive guide to characterization techniques, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The systematic approach outlined herein will enable the reliable production and validation of this and related quinoline derivatives, facilitating further exploration of their chemical and biological properties.

References

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

- Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Retrieved from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). (n.d.). ResearchGate. Retrieved from [Link]

-

2-Quinolinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved from [Link]

-

Quinoline. (n.d.). PubChem. Retrieved from [Link]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (n.d.). PubMed. Retrieved from [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (n.d.). Google Patents.

-

Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]

-

Derivatives of Quinoline-3-carboxylic Acid. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

-

A process for the preparation of quinoline carboxylic acid derivatives. (n.d.). European Patent Office. Retrieved from [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Hydroxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Staigent Technologies. Retrieved from [Link]

-

The Gould-Jacobs Reaction of 5-Aminoquinoxalinea. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. ablelab.eu [ablelab.eu]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. mdpi.com [mdpi.com]

- 8. chempap.org [chempap.org]

- 9. benchchem.com [benchchem.com]

- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQC). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for obtaining high-fidelity TGA data for this compound. We will explore the causal relationships behind experimental parameter selection, present a detailed, self-validating analytical protocol, and interpret representative thermal decomposition data. This guide is grounded in established principles of thermal analysis and supported by authoritative references to ensure scientific integrity.

Introduction: Understanding the Compound and the Technique